N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The pyrazole ring is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It has a melting point of 66 to 70 °C and a boiling point of 186 to 188 °C .Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) and kinases like p70S6Kβ . These targets play crucial roles in various biological processes, including metabolism, aging, and cell growth .
Mode of Action
For instance, if NAMPT is a target, the compound could potentially influence the rate-limiting step of the NAD+ salvage pathway .
Biochemical Pathways
If we consider nampt as a potential target, the compound could impact theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
It’s worth noting that the compound’s structure contains an imidazole ring , which is known to be highly soluble in water and other polar solvents . This could potentially influence its bioavailability.
Result of Action
Based on the potential targets, it can be inferred that the compound might have effects on cellular metabolism, aging processes, and cell growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-20-9-10(8-17-20)12-3-2-11(24-12)4-6-16-14(21)15(22)18-13-5-7-23-19-13/h2-3,5,7-9H,4,6H2,1H3,(H,16,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMIWIZOBKZLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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